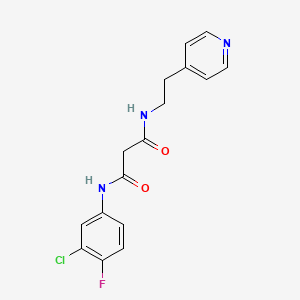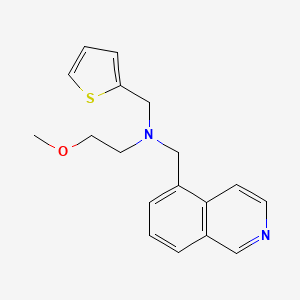
N-(3-chloro-4-fluorophenyl)-N'-(2-pyridin-4-ylethyl)malonamide
Overview
Description
N-(3-chloro-4-fluorophenyl)-N'-(2-pyridin-4-ylethyl)malonamide, commonly known as CFM-2, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CFM-2 belongs to the class of malonamide compounds that have been shown to exhibit various biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.
Mechanism of Action
The mechanism of action of CFM-2 is believed to be related to its ability to inhibit the activity of Hsp90. Hsp90 is a molecular chaperone that is involved in the folding and stabilization of various proteins that are essential for cell survival. In cancer cells, Hsp90 is overexpressed and is required for the survival of cancer cells. CFM-2 binds to the ATP-binding site of Hsp90 and inhibits its activity, leading to the degradation of Hsp90 client proteins and ultimately causing the death of cancer cells.
Biochemical and Physiological Effects:
CFM-2 has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that CFM-2 inhibits the activity of Hsp90 and induces the degradation of Hsp90 client proteins. CFM-2 has also been shown to inhibit the production of pro-inflammatory cytokines and the replication of the hepatitis C virus.
Advantages and Limitations for Lab Experiments
One of the major advantages of CFM-2 is its ability to inhibit the activity of Hsp90, which is essential for the survival of cancer cells. CFM-2 has been shown to exhibit potent anti-cancer activity in various cancer cell lines. However, one of the limitations of CFM-2 is its poor solubility in water, which makes it difficult to administer in vivo.
Future Directions
There are several future directions for the research on CFM-2. One of the major areas of research is the development of more potent analogs of CFM-2 that exhibit improved solubility and pharmacokinetic properties. Another area of research is the identification of new targets for CFM-2, which could expand its therapeutic applications. Finally, the development of new formulations of CFM-2 could improve its efficacy and reduce its toxicity.
Scientific Research Applications
CFM-2 has been extensively studied for its potential therapeutic applications. One of the major areas of research is its anti-cancer activity. CFM-2 has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It is believed that CFM-2 exerts its anti-cancer activity by inhibiting the activity of a protein called heat shock protein 90 (Hsp90), which is essential for the survival of cancer cells.
In addition to its anti-cancer activity, CFM-2 has also been shown to exhibit anti-inflammatory and anti-viral properties. CFM-2 has been shown to inhibit the production of pro-inflammatory cytokines, which are responsible for the inflammatory response. CFM-2 has also been shown to inhibit the replication of the hepatitis C virus, which is a major cause of liver disease.
properties
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-(2-pyridin-4-ylethyl)propanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFN3O2/c17-13-9-12(1-2-14(13)18)21-16(23)10-15(22)20-8-5-11-3-6-19-7-4-11/h1-4,6-7,9H,5,8,10H2,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNEUEDVYWIIQKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CC(=O)NCCC2=CC=NC=C2)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-N'-(2-pyridin-4-ylethyl)malonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(5-{[2-(cyclohexylamino)-2-oxoethyl]thio}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-3-nitrobenzamide](/img/structure/B4070736.png)

![4-[(4-butyl-1H-1,2,3-triazol-1-yl)methyl]-1-(cyclohex-3-en-1-ylcarbonyl)piperidine](/img/structure/B4070746.png)

![N-cyclobutyl-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B4070786.png)
![1-(4-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethoxy}phenyl)-5-oxo-N-propyl-3-pyrrolidinecarboxamide](/img/structure/B4070794.png)
![5-[4-(4-ethylbenzoyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline](/img/structure/B4070800.png)
![3-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4070803.png)
![N-(2,4-dichlorobenzyl)-2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4070808.png)
![2-(4-{[(2-phenylethyl)amino]sulfonyl}phenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4070819.png)

![2-({[(2-bromobenzyl)thio]acetyl}amino)-N-(1-phenylethyl)benzamide](/img/structure/B4070835.png)
![methyl 4-[4-(allyloxy)-3,5-dichlorophenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4070842.png)
![N-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B4070843.png)